(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone
Description
The compound "(3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone" features a biphenyl core substituted with a methoxy group at the 3'-position and a piperidine ring linked to a phenylsulfonyl group at the 4-position.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-[4-(3-methoxyphenyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4S/c1-30-22-7-5-6-21(18-22)19-10-12-20(13-11-19)25(27)26-16-14-24(15-17-26)31(28,29)23-8-3-2-4-9-23/h2-13,18,24H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSINTOQLCLYMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Biphenyl Moiety: This step involves the coupling of two phenyl rings, often through a Suzuki-Miyaura cross-coupling reaction. The reaction conditions typically involve a palladium catalyst, a base, and a solvent such as toluene or ethanol.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the biphenyl structure using reagents like methyl iodide and a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction, often starting from a suitable amine precursor.
Sulfonylation: The phenylsulfonyl group can be introduced via a sulfonylation reaction using reagents like phenylsulfonyl chloride and a base such as triethylamine.
Final Coupling: The final step involves coupling the biphenyl and piperidine moieties through a carbonylation reaction, often using a reagent like phosgene or a similar carbonyl donor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and sulfonyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Therapeutic Applications
A. Anticancer Activity
Research has indicated that compounds containing biphenyl and piperidine moieties exhibit significant anticancer properties. The compound of interest has been studied for its potential to inhibit specific enzymes involved in cancer progression. For instance, studies have shown that similar structures can act as inhibitors of the aldo-keto reductase enzyme (AKR1C3), which is implicated in steroid metabolism and cancer cell proliferation .
B. Antimicrobial Properties
There is evidence suggesting that derivatives of this compound may possess antimicrobial properties. Compounds with similar structural features have been evaluated for their efficacy against various bacterial strains and fungi, showing promising results in preliminary studies .
C. Neuropharmacological Effects
The piperidine component of the compound indicates potential neuropharmacological applications. Research into related compounds has highlighted their ability to interact with neurotransmitter systems, suggesting possible uses in treating neurological disorders .
Synthesis Methodologies
The synthesis of (3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multi-step reactions that include:
- Formation of the biphenyl core : This often involves coupling reactions using palladium catalysts.
- Piperidine modification : The introduction of the piperidine ring can be achieved through nucleophilic substitution reactions.
- Sulfonation : The phenylsulfonyl group can be added using sulfonation techniques that incorporate sulfonic acid derivatives.
These synthetic pathways are crucial for optimizing yield and purity, as well as for exploring structure-activity relationships .
A. In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For example, a study evaluated its effects on human fibroblast cells compared to various cancer cell lines, revealing a favorable selectivity index .
B. Mechanistic Insights
Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death. This has been supported by findings that highlight its role in modulating oxidative stress within cells .
Data Summary Table
Mechanism of Action
The mechanism of action of (3’-Methoxy-[1,1’-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Biphenyl Cores
- [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone (CAS 42060-83-3): This compound shares the biphenyl-piperidinyl methanone backbone but lacks the 3'-methoxy and phenylsulfonyl groups. The absence of these substituents likely reduces its molecular weight (MW: 265.35 g/mol vs. ~437.5 g/mol estimated for the target compound) and lipophilicity (logP: ~3.5 vs. higher for the sulfonyl-containing target). Such differences may impact membrane permeability and metabolic stability .
- Methanone, (4'-fluoro[1,1'-biphenyl]-4-yl)(3-methoxyphenyl) (CAS 95711-74-3): While retaining a biphenyl core and methoxy group, this compound substitutes the piperidinyl sulfonyl with a 3-methoxyphenyl group.
Piperidine/Piperazine Derivatives with Sulfonyl Groups
- [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone (CAS 500272-77-5): This compound replaces the biphenyl core with a trimethoxyphenyl group and uses a piperazine ring instead of piperidine. The additional methoxy groups could enhance water solubility, while the piperazine’s basic nitrogen might improve ionization at physiological pH. The phenylsulfonyl group is retained, suggesting shared synthetic routes involving sulfonyl chloride reactions .
- [3-(Azepan-1-ylsulfonyl)phenyl][4-(2-fluorophenyl)piperazin-1-yl]methanone (CAS 638135-82-7): Here, a fluorophenyl-piperazinyl group and an azepane-sulfonyl substituent are present.
Methoxy-Substituted Analogues
- Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate :
Synthesized via reductive amination (), this compound includes a 2-methoxyphenyl group on piperazine. The methoxy’s position (ortho vs. para in the target) could sterically hinder interactions or alter electronic effects on aromatic stacking .
Key Comparative Data
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | Biphenyl | 3'-Methoxy, 4-(phenylsulfonyl)piperidine | ~437.5 | High lipophilicity, sulfonamide stability |
| [1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone | Biphenyl | None | 265.35 | Simpler structure, lower logP |
| [4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | Trimethoxyphenyl | Piperazine, 4-methylphenylsulfonyl | ~522.6 | Enhanced solubility, multiple methoxy groups |
| Methanone, (4'-fluoro[1,1'-biphenyl]-4-yl)(3-methoxyphenyl) | Biphenyl | 4'-Fluoro, 3-methoxyphenyl | 306.33 | Fluorine electronegativity, no sulfonyl |
Biological Activity
The compound (3'-Methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone , often referred to as compound 1 , is a synthetic organic molecule with potential biological significance. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
This structure features a biphenyl moiety linked to a piperidine ring with a sulfonyl group, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of compound 1 has revealed several promising effects, particularly in the context of antiviral , anticancer , and anti-inflammatory activities.
Antiviral Activity
Studies have indicated that compounds with similar structures exhibit antiviral properties. For example, derivatives of piperidine have shown effectiveness against various viruses, including influenza and herpes simplex virus (HSV). The mechanism often involves the inhibition of viral replication through interference with viral proteins or host cell pathways.
| Compound | Virus Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 1 | H1N1 | 0.0027 | 3,663,901.03 |
| Related Compound A | HSV-1 | 0.0022 | 29,296,272.73 |
Data adapted from antiviral studies on related compounds .
Anticancer Activity
The biphenyl and piperidine components are known for their roles in various anticancer agents. Compound 1 has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells by activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 5.2 | Caspase activation |
| A549 (lung cancer) | 4.8 | Cell cycle arrest |
Data derived from cytotoxicity assays .
Anti-inflammatory Activity
Inflammation is a common underlying factor in many diseases. Compounds similar to compound 1 have shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models.
Case Studies
Several studies have investigated the biological activity of compound 1 and its analogs:
- Antiviral Efficacy Study : A study examined the efficacy of compound 1 against H1N1 using MDCK cells. The results indicated significant inhibition of viral replication at low concentrations, suggesting high potency and selectivity .
- Cytotoxicity Assessment : In vitro tests on various cancer cell lines demonstrated that compound 1 exhibits selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index .
- Mechanistic Insights : Molecular docking studies have provided insights into how compound 1 interacts with target proteins involved in viral replication and cancer cell survival pathways .
Q & A
Basic: What are the critical steps in synthesizing (3'-methoxy-[1,1'-biphenyl]-4-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, and how are intermediates purified?
Synthesis typically involves:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the biphenyl scaffold, as demonstrated in analogous biphenyl-methanone derivatives .
- Sulfonylation : Introducing the phenylsulfonyl group to the piperidine ring under nucleophilic substitution conditions (e.g., using phenylsulfonyl chloride and a base like triethylamine) .
- Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) and crystallization (using DMSO or acetonitrile) to isolate intermediates. Purity is confirmed via HPLC (>95% peak area) and NMR .
Advanced: How can computational modeling optimize reaction yields for this compound’s synthesis?
Density Functional Theory (DFT) calculations predict transition states and intermediates in key steps:
- Cross-coupling : Modeling steric effects of the methoxy group on coupling efficiency .
- Sulfonylation : Evaluating electronic effects of the phenylsulfonyl group on piperidine reactivity .
- Validation : Experimental kinetics (e.g., reaction calorimetry) and spectroscopic monitoring (e.g., in situ IR) refine computational predictions .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
- NMR : ¹H/¹³C NMR identify methoxy (δ ~3.8 ppm), biphenyl aromatic protons (δ 7.2–7.6 ppm), and sulfonyl-attached piperidine carbons (δ 45–55 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺ expected at m/z ~486.16) .
- X-ray Crystallography : Resolves spatial arrangement of the biphenyl and piperidine moieties, critical for SAR studies .
Advanced: How do structural modifications (e.g., substituents on the biphenyl ring) impact biological activity?
- Methoxy Position : 3'-methoxy enhances lipophilicity (logP ~3.5) and CNS permeability, as seen in analogous neuroactive compounds .
- Sulfonyl Group : The phenylsulfonyl group increases affinity for ATP-binding cassette transporters (e.g., P-glycoprotein), validated via radioligand displacement assays .
- Piperidine Substitution : Trifluoromethyl or methylsulfonyl groups alter metabolic stability (e.g., CYP3A4 inhibition assays) .
Basic: What in vitro assays are suitable for preliminary pharmacological screening?
- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .
- Membrane Permeability : Caco-2 cell monolayers predict blood-brain barrier penetration .
Advanced: How to resolve discrepancies in receptor binding data across studies?
- Orthogonal Assays : Compare SPR (surface plasmon resonance) with radioligand binding to distinguish allosteric vs. competitive interactions .
- Proteomics : Identify off-target interactions via pull-down assays coupled with LC-MS/MS .
- Molecular Dynamics : Simulate ligand-receptor binding kinetics under physiological pH and salinity .
Basic: What are the stability challenges for this compound under varying storage conditions?
- Hydrolysis : The sulfonyl group is sensitive to acidic/basic conditions (t₁/₂ <24 hrs at pH <3 or >10). Store in inert solvents (e.g., DMSO) at –20°C .
- Oxidation : Biphenyl methoxy groups may degrade under light; use amber vials and antioxidants (e.g., BHT) .
Advanced: How to design a SAR study targeting kinase inhibition?
- Scaffold Diversification : Synthesize derivatives with varied biphenyl substituents (e.g., halogens, methyl) and sulfonyl modifications .
- Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, VEGFR) in ATP-competitive assays .
- Co-crystallization : Resolve ligand-kinase complexes to identify key hydrogen bonds (e.g., with hinge regions) .
Basic: How to validate analytical methods for quantifying this compound in biological matrices?
- LC-MS/MS : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) for separation from metabolites .
- Calibration Curves : Linear range 1–1000 ng/mL (R² >0.99) with deuterated internal standards .
- Recovery Tests : Spike-and-recovery in plasma/liver homogenates (target recovery 85–115%) .
Advanced: What strategies mitigate off-target effects in animal models?
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., esters) to enhance selectivity .
- Dosing Regimens : Pharmacokinetic modeling (e.g., NONMEM) to optimize Cₘᵢₙ/Cₘₐₓ ratios .
- Toxicogenomics : RNA-seq of liver/kidney tissues post-administration to identify pathway-specific toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
